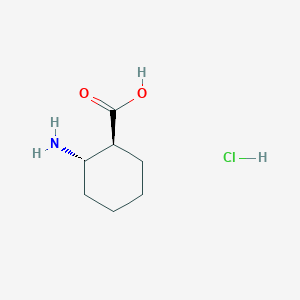

(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride

Description

(1S,2S)-2-Aminocyclohexane-1-carboxylic acid hydrochloride (CAS: 24716-92-5) is a cyclohexane-based β-amino acid derivative with two defined stereocenters in the (1S,2S) configuration. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol . This compound is a hydrochloride salt of the corresponding amino carboxylic acid, characterized by a cyclohexane ring substituted with an amine (-NH₂) and a carboxylic acid (-COOH) group at positions 1 and 2, respectively. The stereochemistry confers distinct physicochemical properties, making it valuable in synthesizing enantiomerically pure β-amino acids and peptidomimetics for pharmaceutical applications .

Key identifiers include:

Properties

IUPAC Name |

(1S,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOBHOEZYKCJV-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:

Cyclohexane Derivative Formation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the amino and carboxylic acid groups.

Reductive Amination: One common method is the reductive amination of cyclohexanone with ammonia or an amine, followed by reduction to form the amino group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, automated synthesis, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of aminocyclohexanecarboxylic acid derivatives significantly impacts their properties and applications:

Structural Implications :

- Cis vs. Trans Isomers: The (1S,2S) and (1S,2R) isomers exhibit distinct melting points and solubility profiles. For example, trans-2-aminocyclohexanecarboxylic acid HCl has a higher melting point (274–278°C) compared to cis isomers, likely due to reduced steric hindrance .

- Biological Activity: Stereochemistry influences interactions with enzymes or receptors. The (1S,2S) configuration is preferred in peptidomimetics for mimicking natural L-amino acids .

Functional Group Modifications

Substitution of the carboxylic acid or amine group alters reactivity and applications:

Functional Group Impact :

- Hydroxyl Group : Increases polarity and solubility but may introduce toxicity risks (e.g., H302, H315 hazards) .

- Thiophene : Aromatic systems improve binding to hydrophobic pockets in proteins .

Bicyclic and Rigid Analogues

Bicyclic structures introduce conformational rigidity, affecting stability and bioactivity:

Structural Comparisons :

- Bicyclic Systems: Offer higher melting points and rigidity compared to monocyclic compounds, making them suitable for targeting rigid binding sites .

- Azabicyclo Derivatives : The nitrogen atom enhances water solubility and bioavailability .

Cyclopropane and Small-Ring Analogues

Small rings like cyclopropane introduce angle strain, affecting reactivity:

Key Observations :

Biological Activity

(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride, also known as ACVA (Amino Cyclohexane Valeric Acid), is a chiral amino acid derivative that has garnered interest due to its potential biological activities. This compound's structure allows it to interact with various biological systems, making it a candidate for pharmacological applications.

The compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C7H13ClN2O2

- Molar Mass : 178.64 g/mol

- InChI Key : 1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that ACVA reduced the levels of reactive oxygen species (ROS) and increased cell viability in neuronal cell lines exposed to toxic agents .

2. Anticancer Properties

ACVA has been evaluated for its anticancer potential. In a study involving various cancer cell lines, it was found to inhibit cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

3. Receptor Modulation

The compound has been investigated for its effects on G protein-coupled receptors (GPCRs). Specifically, it acts as an antagonist at certain receptor subtypes, which may contribute to its therapeutic effects in conditions like chronic pain and inflammation .

Case Study 1: Neuroprotection in Oxidative Stress Models

In a controlled laboratory setting, neuronal cells were treated with varying concentrations of this compound. The results indicated a significant reduction in apoptosis markers when compared to untreated controls. This suggests a protective role against neurodegenerative processes.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 50 | 100 |

| 10 | 70 | 80 |

| 50 | 85 | 50 |

| 100 | 90 | 30 |

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, treatment with ACVA resulted in a marked decrease in cell proliferation and increased apoptosis rates.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF7 | 25 | 40 |

| MDA-MB-231 | 30 | 35 |

| SKBR3 | 20 | 45 |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride to ensure stability?

- Store in a cool, dry environment (<25°C) in airtight containers to prevent moisture absorption. Avoid exposure to oxidizing agents, as incompatibility is noted in SDS reports . For long-term storage, use desiccants and inert gas purging to minimize degradation. Verify storage compliance with local regulations (e.g., REACH thresholds for laboratory quantities) .

Q. How should researchers handle this compound to mitigate health hazards?

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs . Work under a fume hood to minimize exposure to airborne particles, as the compound is classified for skin irritation (H315) and respiratory tract irritation (H335) .

Q. What solvents are suitable for dissolving this compound?

- The compound is water-soluble (as noted in its technical specifications) . For non-aqueous reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used. Pre-solubility testing via UV-Vis spectroscopy or dynamic light scattering is recommended to confirm compatibility with reaction matrices.

Advanced Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure derivatives of this compound?

- The compound serves as a precursor for enantiopure β-amino acids via Diels-Alder reactions. For example, ethyl (E)-3-nitroacrylate can react with furan derivatives to yield dihydroxylated analogs . Optimize stereochemical outcomes using chiral catalysts (e.g., BINOL-derived ligands) and monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .

Q. How can researchers resolve contradictory data regarding the compound’s optical rotation values?

- Discrepancies in optical rotation (e.g., +77° in water at c=1 vs. other reports) may arise from impurities, solvent polarity, or measurement temperature. Standardize protocols using a polarimeter calibrated with a reference standard (e.g., sucrose) and report conditions (concentration, solvent, wavelength). Cross-validate with circular dichroism (CD) spectroscopy for chiral confirmation .

Q. What mechanistic insights exist for its role in organocatalytic reactions?

- The compound’s rigid cyclohexane backbone and amino-carboxylic acid groups enable hydrogen-bonding interactions in asymmetric catalysis. For example, it can act as a bifunctional catalyst in Michael additions. Computational studies (DFT or molecular dynamics) are recommended to map transition states and optimize reaction pathways .

Q. How can researchers ensure enantiomeric purity during large-scale synthesis?

- Implement chiral resolution techniques such as diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution. Monitor purity via NMR (e.g., chiral shift reagents) or X-ray crystallography. Scale-up processes should maintain strict temperature control (±2°C) to avoid racemization .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

- Purity: HPLC with UV detection (λ = 210–220 nm) or LC-MS.

- Structure: ¹H/¹³C NMR (key signals: δ ~1.5–2.5 ppm for cyclohexane protons, δ ~3.5 ppm for carboxylic acid).

- Chirality: Specific rotation measurements and CD spectroscopy .

Q. How to address discrepancies in reported melting points?

- Variations (e.g., 186–190°C for cis-isomers vs. 274–278°C for trans-analogs ) may reflect polymorphic forms or hydration states. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize thermal behavior. Recrystallize from solvents like ethanol/water mixtures to isolate stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.